molecular formula C13H19N5OS B502191 [(2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

[(2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B502191
M. Wt: 293.39g/mol
InChI Key: YHULQVQKUIFYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a synthetic organic compound that features a benzyl group substituted with an ethoxy group, a tetrazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The thioether linkage is formed by reacting a suitable thiol with an alkyl halide.

    Benzylation: The final step involves the benzylation of the intermediate compound with 2-ethoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.

Scientific Research Applications

[(2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine: Similar structure with a methoxy group instead of an ethoxy group.

    N-(2-ethoxybenzyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]ethanamine: Similar structure with an ethyl group on the tetrazole ring instead of a methyl group.

Uniqueness

[(2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The ethoxy group may influence the compound’s solubility and reactivity, while the tetrazole ring can interact with biological targets in a manner distinct from other heterocycles.

Properties

Molecular Formula

C13H19N5OS

Molecular Weight

293.39g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C13H19N5OS/c1-3-19-12-7-5-4-6-11(12)10-14-8-9-20-13-15-16-17-18(13)2/h4-7,14H,3,8-10H2,1-2H3

InChI Key

YHULQVQKUIFYFI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CNCCSC2=NN=NN2C

Canonical SMILES

CCOC1=CC=CC=C1CNCCSC2=NN=NN2C

Origin of Product

United States

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